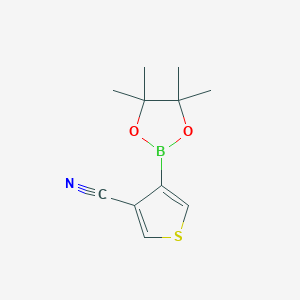
Methyl 4-amino-3-formylbenzoate
Vue d'ensemble
Description
“Methyl 4-amino-3-formylbenzoate” is a chemical compound with the CAS Number: 841296-15-9. It has a molecular weight of 179.18 and its molecular formula is C9H9NO3 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl 4-amino-3-formylbenzoate” is1S/C9H9NO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,10H2,1H3 . This code provides a unique representation of the molecule’s structure. It has a density of 1.268 g/cm3 . Its boiling point is 374.203ºC at 760 mmHg and its melting point is between 122-124 °C .
Applications De Recherche Scientifique
Medicine: Antimetabolite Synthesis
Methyl 4-amino-3-formylbenzoate is utilized in the synthesis of antimetabolites, particularly those that mimic folic acid . These compounds are crucial in cancer chemotherapy as they interfere with cell growth and replication. The compound’s ability to integrate into complex drug structures makes it valuable for developing new therapeutic agents.
Biochemistry: Amide Bond Formation
In biochemistry, this compound plays a role in the synthesis of primary and secondary amides from esters . This process is significant as amides are foundational in creating peptides and proteins, which are essential to various biological functions and pharmaceutical applications.
Material Science: Polymer Precursor
Methyl 4-amino-3-formylbenzoate serves as a precursor in the development of advanced materials. It’s used in the preparation of polymers and co-polymers, which have applications in creating new materials with specific mechanical and chemical properties .
Industrial Chemistry: Intermediate for Chemical Synthesis
In industrial applications, this compound is an intermediate in the synthesis of more complex chemical entities. One such application is the preparation of 4-aminomethylbenzoic acid, which is a monomer for polymer production and a raw material for pharmaceuticals .
Polymer Science: Functionalization of Polymers
The compound is involved in the functionalization of polymers, where it’s used to introduce reactive side groups into polymers. This modification allows for the creation of polymers with specific, desired properties .
Environmental Science: Research on Green Chemistry
Methyl 4-amino-3-formylbenzoate is also researched in environmental science for its potential use in green chemistry applications. Its role in the synthesis of environmentally friendly materials and its involvement in processes that aim to reduce harmful byproducts is of particular interest .
Analytical Chemistry: Chromatography and Mass Spectrometry
In analytical chemistry, derivatives of Methyl 4-amino-3-formylbenzoate are used in chromatography and mass spectrometry for the analysis of complex mixtures. This helps in identifying and quantifying substances within a sample .
Advanced Battery Science: Electrochemical Applications
Lastly, the compound finds use in advanced battery science. It’s studied for its electrochemical properties, which could lead to the development of better-performing batteries and energy storage devices .
Safety and Hazards
“Methyl 4-amino-3-formylbenzoate” is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .
Relevant Papers The paper titled “Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes” discusses the synthesis of amides through a direct amidation of esters . This could potentially be relevant to the synthesis of “Methyl 4-amino-3-formylbenzoate”.
Propriétés
IUPAC Name |
methyl 4-amino-3-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDSSJJSVMYZKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677239 | |
| Record name | Methyl 4-amino-3-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-formylbenzoate | |
CAS RN |
841296-15-9 | |
| Record name | Methyl 4-amino-3-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1421303.png)


